TC-C 14G

Description

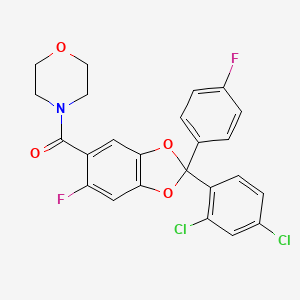

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCKSZWMRCSPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Triclocarban

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclocarban (TCC), a polychlorinated aromatic antimicrobial, has been a subject of extensive research due to its widespread use in personal care products and its subsequent environmental persistence. While its broad-spectrum activity against Gram-positive bacteria is well-documented, its precise molecular mechanisms of action are multifaceted, extending beyond simple antimicrobial effects to interactions with mammalian cellular pathways. This technical guide provides a comprehensive overview of the current understanding of Triclocarban's mechanisms of action, detailing its molecular targets in both bacterial and mammalian systems. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear and concise understanding of the complex interactions of this compound.

Antimicrobial Mechanism of Action

Triclocarban's primary utility stems from its bacteriostatic activity, predominantly against Gram-positive bacteria. This effect is achieved through the inhibition of essential enzymatic processes involved in bacterial cell wall integrity and metabolism.

Inhibition of Fatty Acid Synthesis

A key target of Triclocarban in bacteria is the type II fatty acid synthesis (FAS-II) pathway, which is essential for producing the fatty acids required for bacterial cell membrane biogenesis.

Initially, it was proposed that Triclocarban, similar to the structurally related compound triclosan, inhibits the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the FAS-II pathway.[1][2] FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis. However, more recent comparative target analysis has suggested that Triclocarban may not directly inhibit FabI.[3] Further research is required to definitively elucidate the role of FabI inhibition in Triclocarban's antimicrobial activity.

A more recently identified and significant target of Triclocarban in Staphylococcus aureus is demethylmenaquinone methyltransferase (MenG).[3] MenG is a crucial enzyme in the biosynthesis of menaquinone (Vitamin K2), an essential component of the bacterial electron transport chain. By inhibiting MenG, Triclocarban disrupts cellular respiration, leading to a bacteriostatic effect. While the inhibitory effect has been established, a specific IC50 value for Triclocarban against MenG is not yet available in the literature.

Disruption of Bacterial Cell Membranes

In addition to specific enzyme inhibition, Triclocarban is believed to exert a non-specific disruptive effect on bacterial cell membranes. Its lipophilic nature allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This mechanism contributes to its broad-spectrum activity against susceptible bacteria.

Interaction with Mammalian Systems: Endocrine Disruption and Enzyme Inhibition

Beyond its antimicrobial properties, Triclocarban has been shown to interact with various mammalian cellular pathways, raising concerns about its potential as an endocrine-disrupting chemical (EDC).

Modulation of Steroid Hormone Receptor Signaling

Triclocarban has been demonstrated to amplify the signaling of both androgens and estrogens, not by direct binding to the receptor's ligand-binding pocket, but through a mechanism that enhances the action of endogenous hormones.[4][5]

Triclocarban enhances testosterone-induced androgen receptor-mediated gene expression.[4] This amplification effect has been observed in both in vitro and in vivo studies.

Similarly, Triclocarban potentiates estradiol-dependent activation of estrogen receptor-responsive genes.[6] It has also been shown to have a high binding affinity for the estrogen-related receptor γ (ERRγ).

Inhibition of Soluble Epoxide Hydrolase (sEH)

Triclocarban is a potent inhibitor of soluble epoxide hydrolase (sEH), a mammalian enzyme involved in the metabolism of signaling lipids. Inhibition of sEH can lead to anti-inflammatory and analgesic effects, but also raises concerns about the potential for unintended physiological consequences.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Triclocarban.

Table 1: Antimicrobial Activity of Triclocarban

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 12600 | 0.5 | [6] |

| Staphylococcus aureus | ATCC 29213 | 16 | [6] |

| Staphylococcus aureus | 6538P | 16 | [6] |

| Staphylococcus aureus | NCTC 8325 | 0.3 µM | [6] |

Table 2: Mammalian Enzyme Inhibition and Receptor Binding of Triclocarban

| Target | Species | Assay | Value | Unit | Reference |

| Soluble Epoxide Hydrolase (sEH) | Human | IC50 | 24 | nM | |

| Estrogen-Related Receptor γ (ERRγ) | Human | Kd | 96 | nM |

Experimental Protocols

Androgen Receptor (AR) Luciferase Reporter Gene Assay

This protocol is based on the methods described by Chen et al. (2007) and Ahn et al. (2008).[4][6]

Objective: To determine the ability of Triclocarban to modulate androgen receptor-mediated gene expression.

Materials:

-

Human embryonic kidney 293 (HEK293) cells stably co-transfected with an androgen receptor expression vector and an androgen response element (ARE)-driven luciferase reporter plasmid.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Charcoal-stripped FBS.

-

Testosterone (agonist).

-

Triclocarban.

-

Luciferase Assay System (e.g., Promega).

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Culture HEK293-AR-ARE cells in DMEM with 10% FBS. For experiments, switch to DMEM with 10% charcoal-stripped FBS for 24-48 hours to deplete endogenous androgens.

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow to attach overnight.

-

Treatment:

-

For agonist testing, treat cells with varying concentrations of Triclocarban.

-

For amplification testing, treat cells with a fixed, sub-maximal concentration of testosterone in the presence of varying concentrations of Triclocarban.

-

Include appropriate vehicle controls (e.g., DMSO) and positive controls (testosterone alone).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Estrogen Receptor (ER) Luciferase Reporter Gene Assay

This protocol is adapted from the methods described by Ahn et al. (2008).[6]

Objective: To assess the effect of Triclocarban on estrogen receptor-mediated gene expression.

Materials:

-

Human breast cancer cell line (e.g., MCF-7) stably transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid.

-

Phenol red-free DMEM supplemented with charcoal-stripped FBS, penicillin, and streptomycin.

-

17β-Estradiol (E2) (agonist).

-

Triclocarban.

-

Luciferase Assay System.

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Culture MCF-7-ERE cells in phenol red-free DMEM with 10% charcoal-stripped FBS to minimize background estrogenic activity.

-

Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a suitable density and allow them to attach.

-

Treatment:

-

For agonist activity, expose cells to a range of Triclocarban concentrations.

-

To test for amplification, treat cells with a fixed concentration of 17β-estradiol in the presence of varying concentrations of Triclocarban.

-

Include vehicle and positive controls.

-

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

-

Luciferase Assay: Perform the luciferase assay as described in the AR assay protocol.

-

Data Analysis: Analyze the data as described for the AR assay, expressing results as fold induction over the vehicle control.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on the methods described by Schebb et al. (2011).

Objective: To determine the inhibitory potency of Triclocarban against soluble epoxide hydrolase.

Materials:

-

Recombinant human sEH.

-

Substrate: e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNC).

-

Triclocarban.

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

Fluorometer.

-

96-well black microplate.

Procedure:

-

Reaction Mixture Preparation: In a 96-well black microplate, prepare a reaction mixture containing the assay buffer, recombinant human sEH, and varying concentrations of Triclocarban.

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (CMNC).

-

Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorometer (e.g., excitation at 330 nm and emission at 465 nm).

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Triclocarban concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Triclocarban's mechanism of action.

Caption: Inhibition of Bacterial Metabolic Pathways by Triclocarban.

Caption: Amplification of Androgen Receptor Signaling by Triclocarban.

Caption: Potentiation of Estrogen Receptor Signaling by Triclocarban.

Caption: General Workflow for Luciferase Reporter Gene Assays.

Conclusion

The mechanism of action of Triclocarban is complex, involving multiple targets in both prokaryotic and eukaryotic systems. Its antimicrobial efficacy is primarily attributed to the disruption of bacterial fatty acid synthesis and menaquinone biosynthesis. However, its interactions with mammalian pathways, particularly its ability to amplify steroid hormone signaling and inhibit soluble epoxide hydrolase, highlight the need for a thorough understanding of its potential off-target effects. This technical guide provides a consolidated resource for researchers, summarizing the current knowledge, providing key quantitative data and experimental protocols, and visualizing the intricate signaling pathways involved. Further research is warranted to fully elucidate the nuanced mechanisms of Triclocarban's action and to assess its long-term implications for human health and the environment.

References

- 1. Effects of triclocarban on the transcription of estrogen, androgen and aryl hydrocarbon receptor responsive genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triclocarban Enhances Testosterone Action: A New Type of Endocrine Disruptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Triclocarban, Triclosan, Bromochlorophene, Chlorophene, and Climbazole Effects on Nuclear Receptors: An in Silico and in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Triclocarban: An In-Depth Technical Guide on its Role as an Endocrine Disruptor in Wildlife

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triclocarban (TCC), a potent antimicrobial agent prevalent in a wide array of personal care and consumer products, has emerged as a significant environmental contaminant with the potential to disrupt endocrine systems in wildlife. This technical guide provides a comprehensive overview of the current scientific understanding of TCC's effects, with a primary focus on aquatic organisms, for which the most extensive data is available. While evidence suggests TCC can amplify the action of endogenous hormones, particularly androgens and estrogens, significant knowledge gaps remain, especially concerning its impact on avian and mammalian wildlife. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways affected by TCC to support further research and risk assessment.

Introduction

Triclocarban (3,4,4'-trichlorocarbanilide) is a carbanilide antimicrobial that has been in widespread use for over half a century. Its primary application in bar soaps, deodorants, and other personal care products leads to its continuous release into wastewater systems. Due to its persistence and incomplete removal during wastewater treatment, TCC accumulates in aquatic environments, including surface waters and sediments, leading to chronic exposure of wildlife.

This guide will delve into the mechanisms by which TCC acts as an endocrine disruptor, present quantitative data on its effects from various studies, provide detailed experimental methodologies for key assays, and offer visual representations of the implicated signaling pathways.

Data Presentation: Quantitative Effects of Triclocarban on Wildlife

The following tables summarize the quantitative data from key studies on the endocrine-disrupting effects of triclocarban in various wildlife species.

Table 1: Effects of Triclocarban on Fish

| Species | Exposure Concentration | Duration | Endpoint | Observed Effect | Reference |

| Fathead Minnow (Pimephales promelas) | 5 µg/L | 22 days | Fecundity | >50% decrease | |

| Fathead Minnow (Pimephales promelas) | 1 µg/L | 22 days | Fecundity | No significant effect | |

| Fathead Minnow (Pimephales promelas) | 5 µg/L | 22 days | Plasma Vitellogenin (female) | No significant change | |

| Fathead Minnow (Pimephales promelas) | 5 µg/L | 22 days | Plasma Estradiol (female) | No significant change | |

| Fathead Minnow (Pimephales promelas) | 5 µg/L | 22 days | Plasma Testosterone (female) | No significant change | |

| Fathead Minnow (Pimephales promelas) | 1.6 µg/L | 21 days | Male Aggression | Decreased | |

| Zebrafish (Danio rerio) | >350 µg/L | - | Mortality (embryo) | Increased |

Table 2: Effects of Triclocarban on Invertebrates

| Species | Exposure Concentration | Duration | Endpoint | Observed Effect | Reference |

| Snail (Potamopyrgus antipodarum) | 0.2 µg/L | 4 weeks | Number of shelled embryos | Significant increase | |

| Snail (Potamopyrgus antipodarum) | 1.6 - 10.5 µg/L | 4 weeks | Number of unshelled embryos | Significant increase | |

| Amphipod (Gammarus locusta) | Environmentally relevant levels | 60 days | Reproduction | No effect |

Table 3: Effects of Triclocarban in Amphibian Studies

| Species | Assay | Exposure Concentration | Duration | Endpoint | Observed Effect | Reference |

| Frog (Rana catesbeiana) tadpole tail fin biopsy | C-fin assay | 1-1000 nM | 48 hours | TH-responsive gene transcripts | Altered at highest concentrations |

Data Gap: It is crucial to note the significant lack of quantitative data on the endocrine-disrupting effects of triclocarban specifically in avian and wild mammalian species . While studies have documented the presence of other endocrine disruptors in these populations, dedicated research on TCC's impact is largely absent from the current scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of triclocarban's endocrine-disrupting effects.

Fish Short-Term Reproduction Assay (adapted from OECD 229 & 230)

This assay is designed to assess the effects of chemical exposure on fish reproduction and endocrine function.

-

Test Species: Fathead minnow (Pimephales promelas), Zebrafish (Danio rerio), or Japanese Medaka (Oryzias latipes).

-

Exposure Duration: 21 days.

-

Experimental Setup:

-

Sexually mature male and female fish are placed in breeding groups (e.g., 2 males and 4 females for fathead minnows) in replicate exposure tanks for each test concentration and a control.

-

A flow-through system is used to maintain constant concentrations of triclocarban.

-

Photoperiod and temperature are maintained at optimal conditions for breeding (e.g., 16h light: 8h dark at 25°C for fathead minnows).

-

-

Endpoints Measured:

-

Fecundity: Eggs are collected daily from spawning substrates, counted, and assessed for fertilization.

-

Secondary Sexual Characteristics: At the end of the exposure, fish are examined for changes in characteristics like the number of nuptial tubercles in male fathead minnows.

-

Vitellogenin (VTG) Measurement:

-

Blood is collected from the caudal vein or artery.

-

Plasma is separated by centrifugation.

-

VTG concentration is quantified using a species-specific Enzyme-Linked Immunosorbent Assay (ELISA). The general procedure involves coating a microplate with a capture antibody, adding plasma samples, followed by a detection antibody conjugated to an enzyme (e.g., HRP), and finally a substrate to produce a colorimetric signal proportional to the VTG concentration.

-

-

Gonadal Histopathology:

-

Gonads are dissected and fixed in a suitable fixative (e.g., Bouin's solution or Davidson's fixative).

-

Tissues are dehydrated through a series of ethanol concentrations, cleared with an agent like xylene, and embedded in paraffin wax.

-

Thin sections (4-5 microns) are cut using a microtome, mounted on slides, and stained with hematoxylin and eosin (H&E).

-

A qualified pathologist examines the slides for abnormalities in gamete development and tissue structure.

-

-

Amphibian Metamorphosis Assay (AMA) (adapted from OECD 231)

This assay screens for substances that may interfere with the thyroid hormone system.

-

Test Species: African clawed frog (Xenopus laevis).

-

Exposure Duration: 21 days.

-

Experimental Setup:

-

Tadpoles at Nieuwkoop and Faber (NF) stage 51 are exposed to at least three concentrations of triclocarban and a control in a flow-through or static-renewal system.

-

Four replicate tanks are used for each treatment group, with 20 tadpoles per tank.

-

-

Endpoints Measured:

-

Developmental Stage: Assessed according to the Nieuwkoop and Faber staging system.

-

Hind Limb Length and Snout-Vent Length: Measured at day 7 and at the end of the 21-day exposure.

-

Thyroid Histology: At termination, a subset of tadpoles from each group is fixed for histological examination of the thyroid gland to assess for hypertrophy or hyperplasia of follicular cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by triclocarban and a typical experimental workflow.

Androgen Receptor Signaling Amplification by Triclocarban

Estrogen Receptor Signaling Potentiation by Triclocarban

Experimental Workflow for Fish Short-Term Reproduction Assay

Conclusion and Future Directions

The available evidence strongly indicates that triclocarban acts as an endocrine disruptor in aquatic wildlife, primarily by amplifying the signaling of androgen and estrogen receptors. This can lead to adverse reproductive outcomes, such as reduced fecundity in fish. Standardized testing protocols, such as the Fish Short-Term Reproduction Assay and the Amphibian Metamorphosis Assay, provide robust frameworks for assessing these effects.

However, a significant knowledge gap exists regarding the impact of TCC on terrestrial wildlife, particularly birds and mammals. Future research should prioritize studies on these animal groups to enable a more comprehensive risk assessment of this pervasive environmental contaminant. Further investigation into the precise molecular mechanisms of TCC's signal amplification and its potential for synergistic effects with other environmental contaminants is also warranted. This in-depth understanding is crucial for developing effective regulatory strategies and mitigating the potential ecological risks posed by triclocarban.

The Environmental Persistence and Fate of Triclocarban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC), a broad-spectrum antimicrobial agent, has been extensively used in a variety of personal care products for decades. Its widespread use has led to its continuous release into the environment, raising concerns about its persistence, potential for bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the environmental fate and persistence of Triclocarban, with a focus on its degradation pathways, sorption behavior, and the analytical methodologies used for its detection. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key studies.

Physicochemical Properties and Sorption Behavior

Triclocarban is a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (log Kow of approximately 4.9), indicating a strong tendency to partition from water into organic phases such as soil, sediment, and biosolids.[1] This inherent hydrophobicity governs its environmental distribution and bioavailability.

Quantitative Data on Sorption

The sorption of Triclocarban to soil and sediment is a critical process influencing its mobility and persistence. The organic carbon-water partition coefficient (Koc) and the soil-water distribution coefficient (Kd) are key parameters used to quantify this process.

| Parameter | Soil Type | Value | Reference |

| Kd (L/kg) | Sandy Loam | 763 - 1187 | [2] |

| Silty Clay | 763 - 1187 | [2] | |

| Agricultural Soils (various) | 193 - 296 | [3] | |

| Koc (L/kg) | Agricultural Soils (various) | 18,175 - 33,991 | [3] |

Environmental Degradation of Triclocarban

The persistence of Triclocarban in the environment is determined by its susceptibility to various degradation processes, primarily biodegradation and photodegradation.

Biodegradation

Microbial degradation is a key pathway for the transformation of Triclocarban in the environment. The rate and extent of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Biodegradation: Under aerobic conditions, Triclocarban can be biodegraded, although the process is generally slow. Laboratory studies have reported varying half-lives in soil, indicating that the microbial communities and soil characteristics play a significant role.

Anaerobic Biodegradation: In anaerobic environments, such as deeper sediments and some wastewater treatment sludge, Triclocarban is significantly more persistent. Studies have shown little to no degradation under these conditions over extended periods.[1][3][4]

| Condition | Matrix | Half-life (t1/2) in days | Reference |

| Aerobic | Soil | 108 | [1][3][4] |

| Anaerobic | Soil | Persistent (little to no degradation within 70 days) | [1][3][4] |

Microbial Degradation Pathway

The initial and rate-limiting step in the microbial degradation of Triclocarban is the enzymatic hydrolysis of the amide bond by amidase.[5] This cleavage results in the formation of two primary metabolites: 4-chloroaniline (4-CA) and 3,4-dichloroaniline (3,4-DCA).[5][6] These aniline compounds can be further degraded through pathways involving deamination and hydroxylation, leading to the formation of chlorocatechols, which can then undergo ring cleavage.[6][7] Several bacterial genera have been identified as capable of degrading Triclocarban, including Rhodococcus, Pseudomonas, and Ochrobactrum.[5]

Photodegradation

Photodegradation, or photolysis, is another significant environmental fate process for Triclocarban, particularly in aquatic systems exposed to sunlight. UV radiation can lead to the transformation of the TCC molecule. The rate of photodegradation is influenced by factors such as pH, the presence of natural organic matter (like humic acids), and water chemistry.[8] Studies have shown that UV irradiation can effectively degrade TCC in aqueous solutions, following pseudo-first-order kinetics.[8] The degradation process can lead to the formation of various transformation products, including dechlorinated and hydroxylated derivatives.[9]

Experimental Protocols

Aerobic Soil Biodegradation Study

This protocol is a synthesized representation of methodologies described in the scientific literature.[2][3]

1. Soil Collection and Preparation:

-

Collect fresh topsoil from a location with no known history of TCC contamination.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic matter content, and texture.

-

Adjust the soil moisture to a predetermined level (e.g., 50-60% of water holding capacity) and pre-incubate in the dark at a constant temperature (e.g., 20-25°C) for a week to stabilize microbial activity.

2. Spiking with Triclocarban:

-

Prepare a stock solution of Triclocarban in a suitable organic solvent (e.g., acetone).

-

Add the TCC stock solution to subsamples of the pre-incubated soil to achieve the desired initial concentration. A control set of soil samples should be treated with the solvent only.

-

Thoroughly mix the soil to ensure a homogeneous distribution of TCC and allow the solvent to evaporate in a fume hood.

3. Incubation:

-

Place the spiked soil samples into incubation vessels (e.g., glass microcosms).

-

Maintain the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

Ensure aerobic conditions by loosely capping the vessels or providing a continuous flow of humidified air.

-

Monitor and adjust the soil moisture content periodically.

4. Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate microcosms for analysis.

-

Extract Triclocarban from the soil samples using an appropriate method, such as pressurized liquid extraction (PLE) with a suitable solvent (e.g., acetone or acetonitrile).[10]

-

Analyze the extracts for the concentration of Triclocarban and its potential degradation products using a validated analytical method, such as UHPLC-MS/MS.

Aqueous Photodegradation Study

This protocol is a composite of methods found in the literature.[8]

1. Solution Preparation:

-

Prepare a stock solution of Triclocarban in a water-miscible organic solvent (e.g., acetonitrile) to facilitate its dissolution in water.

-

Prepare the experimental aqueous solutions by spiking the TCC stock solution into purified water (e.g., deionized or Milli-Q water). The final concentration of the organic solvent should be kept to a minimum (e.g., <0.1% v/v) to avoid co-solvent effects.

-

Adjust the pH of the solutions to the desired levels using appropriate buffers.

2. Irradiation:

-

Place the TCC solutions in quartz tubes or a photoreactor that is transparent to UV light.

-

Irradiate the solutions using a UV lamp with a specific wavelength (e.g., 254 nm) or a solar simulator that mimics the solar spectrum. Control samples should be kept in the dark to account for any non-photolytic degradation.

-

Maintain a constant temperature during the experiment using a water bath or cooling system.

3. Sampling and Analysis:

-

At specific time points, withdraw aliquots from the irradiated and dark control solutions.

-

Analyze the samples directly or after appropriate sample preparation (e.g., solid-phase extraction for concentration) for the determination of Triclocarban and its photoproducts using HPLC-UV or LC-MS/MS.

Analytical Methodology: UHPLC-MS/MS

The analysis of Triclocarban and its metabolites in complex environmental matrices is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Sample Preparation:

-

Water Samples: Depending on the expected concentration, water samples may be analyzed directly or pre-concentrated using solid-phase extraction (SPE).[11]

-

Soil and Sediment Samples: Extraction is commonly performed using pressurized liquid extraction (PLE) with solvents like acetone or acetonitrile.[10][12] The extracts are then concentrated and may require a clean-up step to remove interfering matrix components.

2. Chromatographic Separation:

-

Separation is achieved on a C18 reversed-phase column.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.[11]

3. Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode.[11]

-

Quantification is based on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for TCC and its metabolites.

Conclusion

Triclocarban is a persistent environmental contaminant due to its slow biodegradation, particularly under anaerobic conditions, and its strong sorption to organic matter in soil and sediment. While photodegradation can contribute to its transformation in aquatic environments, its overall persistence warrants continued monitoring and research. The methodologies outlined in this guide provide a framework for conducting robust studies on the environmental fate of Triclocarban and similar compounds. A thorough understanding of its behavior in various environmental compartments is essential for assessing its ecological risks and informing regulatory decisions.

References

- 1. researchgate.net [researchgate.net]

- 2. Adsorption and degradation of triclosan and triclocarban in soils and biosolids-amended soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological degradation of triclocarban and triclosan in a soil under aerobic and anaerobic conditions and comparison with environmental fate modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological degradation of triclocarban and triclosan in a soil under aerobic and anaerobic conditions and comparison with environmental fate modelling (Journal Article) | ETDEWEB [osti.gov]

- 5. Frontiers | Enhanced bioremediation of triclocarban-contaminated soil by Rhodococcus rhodochrous BX2 and Pseudomonas sp. LY-1 immobilized on biochar and microbial community response [frontiersin.org]

- 6. Identification of Wastewater Bacteria Involved in the Degradation of Triclocarban and its Non-Chlorinated Congener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of the antimicrobial triclocarban in aqueous systems under ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sludgenews.org [sludgenews.org]

- 11. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Unseen Threat: A Technical Guide to the Toxicological Effects of Triclocarban on Aquatic Ecosystems

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological effects of Triclocarban (TCC), a widely used antimicrobial agent, on aquatic organisms. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on the acute and chronic toxicity, bioaccumulation, and sublethal effects of TCC. It also delves into the molecular mechanisms and signaling pathways disrupted by this compound in various aquatic species.

Executive Summary

Triclocarban, a common ingredient in personal care products, is a persistent environmental contaminant frequently detected in aquatic ecosystems.[1][2] Its presence poses a significant threat to aquatic life, with studies demonstrating its toxicity to a wide range of organisms including algae, invertebrates, fish, and amphibians.[1][3] TCC has been shown to bioaccumulate in aquatic food webs and acts as an endocrine disruptor, interfering with crucial hormonal signaling pathways.[1][4] This guide presents a detailed analysis of the available toxicological data, outlines the experimental protocols used in key studies, and visualizes the molecular pathways affected by TCC exposure.

Acute and Chronic Toxicity of Triclocarban

Triclocarban exhibits significant toxicity to aquatic organisms, with effects observed across various trophic levels. The following tables summarize the quantitative data from numerous ecotoxicological studies, providing key metrics such as the median lethal concentration (LC50), median effective concentration (EC50), no-observed-effect concentration (NOEC), and lowest-observed-effect concentration (LOEC).

Table 1: Acute Toxicity of Triclocarban to Aquatic Organisms

| Species | Phylum/Class | Endpoint (Time) | LC50/EC50 (µg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | Chordata/Actinopterygii | LC50 (96h) | 92 | [5] |

| Lepomis macrochirus (Bluegill) | Chordata/Actinopterygii | LC50 (96h) | 40 - 750 | [5] |

| Oncorhynchus mykiss (Rainbow Trout) | Chordata/Actinopterygii | LC50 (96h) | 120 | [5] |

| Daphnia magna (Water Flea) | Arthropoda/Branchiopoda | EC50 (48h) | 7.7 - 20 | [5] |

| Ceriodaphnia dubia | Arthropoda/Branchiopoda | EC50 (48h) | 3 | [5] |

| Americamysis bahia (Opossum Shrimp) | Arthropoda/Malacostraca | LC50 (96h) | 10 - 15 | [5] |

| Artemia salina | Arthropoda/Branchiopoda | LC50 (24h) | 17.8 | [6] |

| Caenorhabditis elegans | Nematoda | LC50 (24h) | 910 | [7] |

| Pseudokirchneriella subcapitata (Green Algae) | Chlorophyta/Trebouxiophyceae | EC50 (72h) | - | [5] |

| Scenedesmus subspicatus (Green Algae) | Chlorophyta/Chlorophyceae | EC50 (72h) | - | [8] |

Table 2: Chronic Toxicity of Triclocarban to Aquatic Organisms

| Species | Phylum/Class | Endpoint (Time) | NOEC/LOEC (µg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | Chordata/Actinopterygii | Mortality (30d) | LOEL: 10 | [5] |

| Daphnia magna (Water Flea) | Arthropoda/Branchiopoda | Reproduction | - | [8] |

| Pseudokirchneriella subcapitata (Green Algae) | Chlorophyta/Trebouxiophyceae | Growth and Biomass (72h) | LOEC: 10-50 | [5] |

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, based on standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organisms: Species such as Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), or Rainbow Trout (Oncorhynchus mykiss) are commonly used.

-

Test Conditions:

-

A static, semi-static, or flow-through system can be used.

-

Water temperature, pH, and dissolved oxygen are maintained at levels appropriate for the test species.

-

A geometric series of at least five concentrations of the test substance is prepared, along with a control group.

-

-

Procedure:

-

Healthy, acclimated fish are randomly distributed into test chambers.

-

The fish are exposed to the different concentrations of the test substance for 96 hours.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LC50 and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.

-

Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used.

-

Test Conditions:

-

The test is conducted in a static system.

-

A defined culture medium is used.

-

At least five concentrations of the test substance are tested in a geometric series, with a control.

-

-

Procedure:

-

Daphnids are placed in test vessels containing the test solutions.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis: The EC50 is calculated for the 24-hour and 48-hour exposure periods.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.[9][10][11][12][13]

-

Test Organisms: Cultures of a rapidly growing green alga, such as Pseudokirchneriella subcapitata, are used.[9][12]

-

Test Conditions:

-

The test is performed in a nutrient-rich medium under constant illumination and temperature.

-

A series of test substance concentrations is prepared.

-

-

Procedure:

-

Exponentially growing algal cultures are exposed to the test substance for 72 hours.

-

Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

-

-

Data Analysis: The inhibition of growth is calculated relative to the control, and the ECx values (e.g., EC10, EC20, EC50) are determined.[12]

Signaling Pathways and Mechanisms of Toxicity

Triclocarban exerts its toxic effects through the disruption of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Endocrine Disruption: Amplification of Testosterone Action

Triclocarban has been identified as a new type of endocrine-disrupting substance that enhances the action of testosterone.[3][4][14] It does not bind directly to the androgen receptor (AR) but amplifies the transcriptional activity induced by testosterone.[14]

Caption: TCC enhances testosterone-induced androgen receptor signaling.

Induction of Oxidative Stress

TCC exposure has been shown to induce oxidative stress in aquatic organisms by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes.

Caption: TCC induces oxidative stress leading to cellular damage.

Disruption of the Gut-Liver Axis

TCC can alter the gut microbiome, leading to systemic effects through the gut-liver axis. This involves an increase in lipopolysaccharides (LPS) which triggers an inflammatory response in the liver.[1][6][10][14][15][16][17]

Caption: TCC disrupts the gut-liver axis, causing liver inflammation.

Immunotoxicity via Toll-Like Receptor (TLR) Signaling

TCC exposure can modulate the innate immune response by affecting the Toll-like receptor (TLR) signaling pathway, leading to the release of proinflammatory mediators.[3]

Caption: TCC modulates the immune response via TLR signaling.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that Triclocarban is a potent toxicant to aquatic organisms, with the potential to cause significant adverse effects at environmentally relevant concentrations. Its ability to bioaccumulate and disrupt endocrine function highlights the long-term risks associated with its presence in aquatic ecosystems.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which TCC enhances androgen receptor activity.

-

Investigating the long-term ecological consequences of TCC-induced changes in the gut microbiome of aquatic species.

-

Assessing the interactive effects of TCC with other environmental contaminants.

-

Developing and implementing effective strategies for the removal of TCC from wastewater to mitigate its environmental impact.

A deeper understanding of the toxicological profile of Triclocarban is crucial for developing effective risk assessment strategies and regulatory policies to protect the health of our aquatic environments.

References

- 1. Sustained exposure to triclocarban and triclosan at environmental relevant concentration disrupts gut-liver axis in the black-spotted frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triclocarban, Triclosan, Bromochlorophene, Chlorophene, and Climbazole Effects on Nuclear Receptors: An in Silico and in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of triclocarban on oxidative stress and innate immune response in zebrafish embryos [agris.fao.org]

- 4. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triclocarban enhances testosterone action: a new type of endocrine disruptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gut microbiota exaggerates triclosan-induced liver injury via gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triclosan, Triclocarban, and the Microbiota | MedPath [trial.medpath.com]

- 12. escholarship.org [escholarship.org]

- 13. Triclocarban induces lipid droplet accumulation and oxidative stress responses by inhibiting mitochondrial fatty acid oxidation in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triclocarban Enhances Testosterone Action: A New Type of Endocrine Disruptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. matilda.science [matilda.science]

- 17. Characterization of triclosan-induced hepatotoxicity and triclocarban-triggered enterotoxicity in mice by multiple omics screening - PubMed [pubmed.ncbi.nlm.nih.gov]

history and development of Triclocarban as an antimicrobial

An In-depth Technical Guide to the History and Development of Triclocarban as an Antimicrobial

Executive Summary

Triclocarban (TCC), a chlorinated carbanilide, was first synthesized in the 1950s and has been utilized for over six decades as a broad-spectrum antimicrobial agent, primarily against Gram-positive bacteria.[1][2] Its primary application has been in personal care products, particularly antibacterial bar soaps, where its concentration could reach up to 1.5%.[2][3] The development of TCC was driven by a growing demand for effective topical antiseptics in both medical and consumer settings.[1] While its antimicrobial efficacy is well-documented, the precise mechanism of action remains a subject of investigation, with primary theories pointing towards the inhibition of the enoyl-acyl carrier protein reductase (ENR or FabI), an essential enzyme in bacterial fatty acid synthesis, and more recently, the inhibition of MenG in the menaquinone biosynthetic pathway.[4][5] Concerns over endocrine-disrupting properties and the potential for promoting antibiotic resistance led to increased regulatory scrutiny.[6][7] In 2016, the U.S. Food and Drug Administration (FDA) banned its use in over-the-counter consumer antiseptic wash products due to the lack of evidence for its safety in long-term daily use and its superiority over plain soap and water.[3][6][8] This guide provides a comprehensive technical overview of the history, chemical synthesis, mechanisms of action, quantitative efficacy, and key experimental protocols related to Triclocarban.

A History of Development and Regulation

Triclocarban was first synthesized in the 1950s amidst a post-war surge in the development of novel antimicrobial agents.[1] It was introduced for use in toilet soap in 1956 and became a common ingredient in a vast array of consumer products, including bar soaps, body washes, and deodorants over the following decades.[1][3] By 2005, an estimated 80% of all antimicrobial bar soaps sold in the United States contained Triclocarban.[9] Its popularity was fueled by marketing that emphasized an extra layer of protection against germs compared to conventional soap.[1]

However, beginning in the 1970s, the FDA started to review the safety of antimicrobial agents like Triclocarban, a process that continued for decades.[9] In the 21st century, concerns mounted regarding its environmental persistence, bioaccumulation, and potential to act as an endocrine disruptor in humans.[1][9] These concerns, coupled with questions about its contribution to antibiotic resistance, prompted legal action that forced a formal review.[6][9] In September 2016, the FDA issued a final rule banning Triclocarban and 18 other antimicrobial ingredients from over-the-counter consumer wash products, stating that manufacturers had not proven them to be safe for long-term daily use or more effective than plain soap and water.[6][8][9]

Chemical Properties and Synthesis

Triclocarban, with the chemical name N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, is a white powder characterized by its low solubility in water and a high melting point between 250-255°C.[10] Its molecular formula is C₁₃H₉Cl₃N₂O.[10][11] The lipophilic nature of the molecule, conferred by the three chlorine atoms on its two phenyl rings, is crucial to its antimicrobial activity.[10]

Commercially, the synthesis of Triclocarban is achieved through the reaction of an isocyanate with an aniline. There are two primary industrial routes:

-

The reaction of 4-chlorophenylisocyanate with 3,4-dichloroaniline.[9][10][11]

-

The reaction of 3,4-dichlorophenylisocyanate with 4-chloroaniline.[9][10][11]

Both pathways result in the formation of the characteristic urea linkage between the two substituted phenyl rings, yielding high-purity (≥98%) Triclocarban suitable for commercial applications.[10]

Figure 1: Commercial Synthesis Routes of Triclocarban.

Antimicrobial Mechanism of Action

Triclocarban is a bacteriostatic agent primarily effective against Gram-positive bacteria, such as Staphylococcus aureus.[9][11] While its exact mode of action was considered unknown for many years, research has pointed to several potential mechanisms. The prevailing theory is that TCC, similar to the structurally related triclosan, inhibits the enzyme enoyl-(acyl-carrier protein) reductase (ENR), which is coded by the fabI gene.[4][12] ENR catalyzes the final, rate-limiting step in each cycle of the type II fatty acid synthase (FAS-II) system, which is essential for building the bacterial cell membrane.[4] By inhibiting this enzyme, TCC disrupts membrane synthesis, leading to the cessation of bacterial growth.[4]

A secondary proposed mechanism, particularly in S. aureus, involves the inhibition of MenG (1,4-dihydroxy-2-naphthoate methyltransferase), an enzyme critical for the biosynthesis of menaquinone (Vitamin K2).[5] Menaquinone is a vital component of the bacterial electron transport chain, and its disruption impairs cellular respiration. This dual-targeting potential contributes to its effectiveness.

Figure 2: Proposed Antimicrobial Mechanisms of Action for Triclocarban.

Efficacy and Potency

The antibacterial activity of Triclocarban is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a bacterium. In vitro studies have demonstrated its effectiveness against various Gram-positive strains.

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Multiple Strains | 0.5 - 8 mg/L | [9] |

| Streptococcus spp. | Multiple Strains | 0.5 - 8 mg/L | [9] |

| Enterococcus spp. | Multiple Strains | 0.5 - 8 mg/L | [9] |

| Staphylococcus aureus | NCTC 8325 | 16 µg/mL (or mg/L) | [13] |

| Enterococcus faecalis | (Not Specified) | 32 µg/mL (or mg/L) | [13] |

Table 1: In Vitro Antimicrobial Efficacy of Triclocarban

Human exposure studies have been conducted to quantify the dermal absorption of Triclocarban from consumer products. These studies are critical for assessing safety and systemic exposure levels.

| Study Parameter | Value | Experimental Conditions | Reference |

| Mean Soap Consumption | 11.7 ± 2.6 g | Whole-body showering with bar soap | [14] |

| TCC Applied per Shower | 70 ± 15 mg | Bar soap containing 0.6% TCC | [14] |

| Estimated Dermal Absorption | 0.6% of applied dose | Calculated from urinary excretion of metabolites | [4][14] |

| Total Absorbed Amount | ~0.5 ± 0.1 mg | Per shower, per person | [14] |

Table 2: Summary of Human Dermal Absorption Data for Triclocarban

Mammalian Biological Activity and Endocrine Disruption

Beyond its antimicrobial properties, Triclocarban has been shown to exhibit biological activity in mammalian systems, raising health concerns. It is classified as an endocrine-disrupting compound (EDC) due to its ability to interfere with hormone signaling pathways.[9][15]

In vitro studies have demonstrated that TCC can enhance or amplify the effects of endogenous steroid hormones, including testosterone and estradiol.[12][16] It achieves this not by binding directly to the hormone receptors (Androgen Receptor - AR, and Estrogen Receptor - ERα), but likely by modulating the activity of receptor coactivators.[9][12] This leads to an amplified transcriptional response of hormone-responsive genes.[15][16] TCC has also been shown to activate other nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in the metabolism of xenobiotics and lipids, respectively.[15][17]

Figure 3: TCC-Mediated Amplification of Steroid Hormone Signaling.

Key Experimental Methodologies

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Stock: Prepare a high-concentration stock solution of Triclocarban in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (MHB).

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the TCC solution with MHB to create a range of decreasing concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no TCC) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Triclocarban at which there is no visible turbidity (bacterial growth).

Figure 4: Experimental Workflow for MIC Determination.

Protocol: Human Dermal Absorption Study

This protocol is based on the methodology used to assess TCC absorption after showering.[14]

-

Subject Recruitment and Washout: Recruit healthy human volunteers. Instruct subjects to abstain from using any TCC-containing products for a washout period (e.g., 3 weeks) before the study to establish baseline levels.

-

Product Administration: Provide subjects with a pre-weighed bar of soap containing a known concentration of TCC (e.g., 0.6%). Instruct them to perform a single, whole-body shower following a standardized procedure for lathering time and application.

-

Post-Shower Measurement: After the shower, the soap bar is dried and re-weighed to calculate the total amount of product (and TCC) used.

-

Urine Sample Collection: Collect all urine from each subject for a period of 72 hours post-shower. Record the volume of each sample.

-

Sample Analysis: Analyze urine samples for TCC and its major metabolites (e.g., N-glucuronides) using a validated analytical method, such as online solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Calculation: Quantify the total amount of TCC metabolites excreted over the 72-hour period. Use this value to estimate the total absorbed dose, based on known metabolic excretion rates (e.g., ~25% of absorbed TCC is excreted in urine).

Conclusion

Triclocarban's history spans its rise as a ubiquitous consumer antibacterial agent to its regulatory decline due to safety and efficacy concerns. While effective, particularly against Gram-positive bacteria, its development story serves as a case study in the evolving understanding of the broader impacts of antimicrobial chemicals on human health and the environment. Its mechanisms of action, involving the disruption of essential bacterial pathways like fatty acid and menaquinone synthesis, are of significant interest to drug development professionals. Furthermore, its activity as an endocrine disruptor highlights the importance of comprehensive toxicological screening for high-production-volume chemicals. The data and protocols presented herein provide a technical foundation for researchers investigating antimicrobial agents, endocrine disruption, and the legacy of compounds like Triclocarban.

References

- 1. What is the history of triclocarban use? - Blog [sinoshiny.com]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 8. The Florence Statement on Triclosan and Triclocarban - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triclocarban - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro biologic activities of the antimicrobials triclocarban, its analogs, and triclosan in bioassay screens: receptor-based bioassay screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triclocarban exhibits higher adipogenic activity than triclosan through peroxisome proliferator-activated receptors pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Activity of Triclocarban

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of triclocarban (TCC). It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and an exploration of its molecular mechanisms of action.

Antibacterial Spectrum of Activity

Triclocarban exhibits a well-documented antibacterial activity, primarily targeting Gram-positive bacteria. Its efficacy against Gram-negative bacteria is significantly lower, with many species demonstrating intrinsic resistance.

Quantitative Data

The antibacterial activity of triclocarban is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

The following table summarizes the reported MIC and MBC values of triclocarban against a range of clinically relevant bacteria.

| Bacterial Species | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | ATCC 12600 | 0.5 | Not Reported | [1][2] |

| ATCC 29213, 6538P | 16 | Not Reported | [1][2] | |

| NCTC 8325 | 0.3 µM (~0.09) | Not Reported | [3] | |

| Clinical Isolates (n=100) | MIC₅₀: 0.12, MIC₉₀: 0.25 | Not Reported | ||

| Staphylococcus epidermidis | ATCC 12228, 35984 | 0.25 mg/L (0.25) | Not Reported | [1][3] |

| Clinical Isolates (n=96) | MIC₅₀: 0.12, MIC₉₀: 8 | Not Reported | [4] | |

| 2010-11 Isolates | MIC₉₀: 0.5 | MBC₉₀: 8 | ||

| Enterococcus faecalis | ATCC 19433 | Not Reported | Exceptionally effective at 40°C in soap | [1][2] |

| Clinical Isolates | 64 | Not Reported | [1] | |

| Wastewater Isolates | MIC₉₀: 32 | Not Reported | [5] | |

| Streptococcus pyogenes | Not Specified | Generally susceptible | Not Reported | |

| Gram-Negative Bacteria | ||||

| Escherichia coli | Clinical Isolates | Generally >64 | Not Reported | [6] |

| Pseudomonas aeruginosa | Wild-type | Intrinsically resistant | Not Reported | [7][8] |

| Klebsiella pneumoniae | Clinical Isolates | High resistance reported | Not Reported | [9] |

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antibacterial activity of compounds like triclocarban. The following are detailed methodologies for the two most common susceptibility testing methods.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

-

Triclocarban stock solution (typically in a solvent like DMSO)

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35 ± 2 °C)

-

Plate reader or visual inspection mirror

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Perform serial twofold dilutions of the triclocarban stock solution in the wells of the microtiter plate using CAMHB to achieve a final volume of 100 µL per well. The concentration range should bracket the expected MIC.

-

Include a growth control well (broth only, no triclocarban) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard.

-

Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, determine the MIC by visually inspecting the plates for turbidity or by using a plate reader.

-

The MIC is the lowest concentration of triclocarban that shows no visible growth.

-

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

Materials:

-

Mueller-Hinton Agar (MHA) or other appropriate agar

-

Triclocarban stock solution

-

Sterile petri dishes

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Inoculator (e.g., a multipoint replicator)

Procedure:

-

Preparation of Agar Plates with Antimicrobial:

-

Prepare a series of molten MHA tubes, each containing a specific volume of agar.

-

Add a calculated amount of the triclocarban stock solution to each tube to achieve the desired final concentrations after dilution with the agar.

-

Pour the agar-antimicrobial mixtures into sterile petri dishes and allow them to solidify.

-

Include a control plate with no triclocarban.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method.

-

-

Inoculation:

-

Using a multipoint replicator, spot-inoculate a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate. This results in a final inoculum of approximately 10⁴ CFU per spot.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2 °C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of triclocarban that completely inhibits the growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.

-

Mechanism of Action

Triclocarban exerts its antibacterial effect through the inhibition of specific enzymatic pathways in bacteria, primarily affecting fatty acid and menaquinone biosynthesis.

Inhibition of Fatty Acid Synthesis (FabI)

The primary mechanism of action of triclocarban is the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as FabI.[10] FabI is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, triclocarban disrupts the synthesis of essential fatty acids required for building and maintaining bacterial cell membranes, leading to a bacteriostatic effect.[10]

Inhibition of Menaquinone Biosynthesis (MenG)

More recent studies have identified a secondary target for triclocarban in Staphylococcus aureus: demethylmenaquinone methyltransferase (MenG). MenG is an enzyme involved in the final step of the biosynthesis of menaquinone (vitamin K2), an essential component of the bacterial electron transport chain. Inhibition of MenG disrupts cellular respiration and ATP production.

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a compound's antibacterial activity.

References

- 1. The Different Facets of Triclocarban: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Reduced triclosan susceptibility in methicillin-resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virulence Factors and Susceptibility to Ciprofloxacin, Vancomycin, Triclosan, and Chlorhexidine among Enterococci from Clinical Specimens, Food, and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cross-Resistance between Triclosan and Antibiotics in Pseudomonas aeruginosa Is Mediated by Multidrug Efflux Pumps: Exposure of a Susceptible Mutant Strain to Triclosan Selects nfxB Mutants Overexpressing MexCD-OprJ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-resistance between triclosan and antibiotics in Pseudomonas aeruginosa is mediated by multidrug efflux pumps: exposure of a susceptible mutant strain to triclosan selects nfxB mutants overexpressing MexCD-OprJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymorphic Variation in Susceptibility and Metabolism of Triclosan-Resistant Mutants of Escherichia coli and Klebsiella pneumoniae Clinical Strains Obtained after Exposure to Biocides and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

The Pharmacokinetics and Metabolism of Triclocarban in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclocarban (TCC), a widely used antimicrobial agent in consumer products, has come under increasing scrutiny regarding its systemic exposure and potential biological effects in mammals.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its safety profile. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of triclocarban in various mammalian species, including humans, rats, and mice. It details the metabolic pathways, summarizes quantitative pharmacokinetic data, and outlines the experimental methodologies used in key studies.

Introduction

Triclocarban (3,4,4'-trichlorocarbanilide) is a bacteriostatic agent historically incorporated into a variety of personal care products such as soaps, detergents, and body washes.[1][2][3] Its widespread use has led to measurable levels in the environment and detectable concentrations in human biological samples, including urine, blood, and breast milk.[3][4][5] Concerns over potential endocrine-disrupting activities and other health effects have prompted a deeper investigation into how this compound is processed by the mammalian body.[1][6] This document synthesizes the available scientific literature to provide a detailed technical resource on the ADME of triclocarban.

Absorption

The primary routes of exposure to triclocarban in the general population are dermal contact through the use of personal care products and, to a lesser extent, oral ingestion.[4][5]

Dermal Absorption

Dermal absorption of triclocarban is generally low. In humans, studies involving showering with TCC-containing soap estimated that approximately 0.6% of the applied dose is absorbed.[2][7][8] Similarly, in rodents, dermal absorption was found to be low, at ≤ 3% of the applied dose.[1][9][10] The lipophilic nature of TCC allows it to penetrate the stratum corneum, the outermost layer of the skin.[11]

Oral Absorption

Following oral administration in humans, triclocarban is more readily absorbed compared to dermal application. In one study, approximately 27% of an oral dose was excreted in the urine, indicating significant gastrointestinal absorption.[2] Animal studies in rats also demonstrate absorption after oral gavage, with a portion of the administered dose being excreted in the bile.[1][9][10]

Distribution

Following absorption, triclocarban and its metabolites are distributed throughout the body. Tissue retention of radioactivity after administration of radiolabeled TCC in rats was found to be low, with approximately 3.9% of the dose remaining in tissues at 24 hours and only 0.1% at 72 hours.[1][9][10]

Metabolism

Triclocarban undergoes extensive Phase I and Phase II metabolism in mammals.[5] The liver is a primary site of metabolism, but other tissues, including the kidney and intestine, also contribute.[4][12] The gut microbiota has also been shown to play a significant role in the metabolism of TCC, particularly in the deconjugation of metabolites.[13][14]

Phase I Metabolism

The initial metabolic transformations of triclocarban are primarily oxidative, catalyzed by cytochrome P450 enzymes.[4] The main Phase I reactions include:

-

Hydroxylation: The most prominent pathway involves the hydroxylation of the aromatic rings to form monohydroxylated metabolites. The major products are 2'-hydroxy-TCC, 3'-hydroxy-TCC, and 6-hydroxy-TCC.[1][4] Dihydroxylated metabolites have also been identified.[15]

-

Dechlorination: Dechlorinated metabolites have also been reported.[15]

Phase II Metabolism

The hydroxylated metabolites of triclocarban, as well as the parent compound, undergo conjugation reactions to increase their water solubility and facilitate excretion.[4][5] The primary Phase II pathways are:

-

Glucuronidation: Both the hydroxylated metabolites and the parent TCC can be conjugated with glucuronic acid. N-glucuronides of TCC (N-Gluc-TCC and N'-Gluc-TCC) are major urinary metabolites in humans and monkeys.[2][4][5][12] Glucuronides of the hydroxylated metabolites (e.g., 2'-O-Gluc-TCC) are also formed and are major metabolites in mammalian bile.[4][5] Uridine-5'-diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A9, are involved in these reactions.[12][16]

-

Sulfation: Sulfate conjugates of hydroxylated TCC are also significant metabolites, particularly in plasma.[2][3]

Role of Gut Microbiota

Recent studies have highlighted the crucial role of the gut microbiota in TCC metabolism. Gut bacteria can deconjugate the glucuronide and sulfate metabolites that are excreted into the intestine via bile.[13] This enterohepatic recirculation can lead to the reabsorption of the more biologically active, unconjugated forms of TCC and its hydroxylated metabolites in the colon.[13]

Excretion

The primary route of excretion for triclocarban and its metabolites is through the feces.[1][9][10]

-

Fecal Excretion: In rats, following oral administration, approximately 85-86% of the dose is excreted in the feces.[1][9][10] A significant portion of this is due to the biliary excretion of metabolites.[1][9][10] In humans, around 70% of an oral dose was recovered in the feces.[2]

-

Urinary Excretion: A smaller proportion of the administered dose is excreted in the urine. In rats, this accounts for 3-6% of an oral dose.[1][9][10] In humans, urinary excretion is more significant after oral administration, accounting for about 27% of the dose, primarily as N-glucuronide conjugates.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of triclocarban from various studies.

Table 1: Excretion of Triclocarban and its Metabolites in Male Rats Following a Single Oral Gavage Administration [1][10]

| Dose (mg/kg) | % Dose in Urine (72h) | % Dose in Feces (72h) | % Dose Excreted in Bile (48h) |

| 50 | 3 - 6 | 85 - 86 | 29 |

| 150 | 3 - 6 | 85 - 86 | Not Reported |

| 500 | 3 - 6 | 85 - 86 | Not Reported |

Table 2: Excretion of Triclocarban and its Metabolites in Mice Following a Single Oral Gavage Administration (50 mg/kg) [1][10]

| Sex | % Dose in Urine (72h) | % Dose in Feces (72h) |

| Male | 3.3 - 4.7 | 73 - 75 |

| Female | 3.3 - 4.7 | 73 - 75 |

Table 3: Dermal Absorption of Triclocarban in Rodents [1][9]

| Species | Application | % Absorbed |

| Rat | 1.5% or 3% | ≤ 3 |

| Mouse | 1.5% | ~2 - 3 |

Table 4: Human Pharmacokinetic Parameters of Triclocarban

| Route of Administration | Parameter | Value | Reference |

| Oral | % Dose Excreted in Urine (80h) | 27 | [2] |

| Oral | % Dose Excreted in Feces (5 days) | 70 | [2] |

| Oral | Urinary Elimination Half-life | ~20 hours | [17] |

| Intravenous | Urinary Elimination Half-life | ~10 hours | [17] |

| Dermal (Showering) | Estimated Absorption | 0.6% of applied dose | [2][7][8] |

| Dermal (Showering) | Urinary Elimination Half-life | ~28 hours | [17] |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rodents

A common experimental design to study the ADME of triclocarban in rodents involves the following steps:

-

Test Substance: [14C]Triclocarban is often used to facilitate the tracing and quantification of the compound and its metabolites.[1]

-

Animal Model: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1) are frequently used.[1][12]

-

Administration: For oral studies, a single dose is administered by gavage.[1][10] For dermal studies, a defined amount of a TCC-containing formulation (e.g., a 1.5% or 3% solution) is applied to a shaved area of the back.[1][9]

-

Sample Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a period of 72 hours.[1] For biliary excretion studies, bile duct cannulation is performed. Blood samples are collected at various time points to determine plasma concentrations. At the end of the study, tissues are collected to assess distribution.[1]

-

Analysis: Radioactivity in all samples is quantified using liquid scintillation counting. Metabolite profiling and identification in urine, feces, bile, and plasma are performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[1][13]

In Vitro Metabolism Studies

In vitro systems are used to investigate the metabolic pathways and enzymes involved in TCC metabolism:

-

System: Cryopreserved hepatocytes or liver microsomes from different species (human, rat, mouse) are commonly used.[1][12][16]

-

Incubation: Triclocarban or its hydroxylated metabolites are incubated with the hepatocytes or microsomes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation).[12][16]

-

Analysis: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[12][13] This allows for the determination of metabolic clearance and the identification of the specific enzymes involved (e.g., by using specific inhibitors or recombinant enzymes).[12]

Quantitative Analysis of Triclocarban in Biological Samples

A general procedure for the quantitative analysis of triclocarban and its metabolites in biological matrices like blood, urine, or tissue homogenates involves:

-